Cas no 954684-65-2 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a butyl group at the 1-position and a benzamide moiety at the 6-position. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecules. The tetrahydroquinoline framework is known for its versatility in drug design, while the benzamide group may enhance binding affinity or modulate pharmacokinetic properties. The compound’s well-defined synthetic pathway and structural modularity make it a valuable candidate for further derivatization in the development of novel therapeutic agents or chemical probes.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide structure
954684-65-2 structure
商品名:N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS番号:954684-65-2
MF:C20H22N2O2
メガワット:322.400885105133
CID:6260185
PubChem ID:16927037

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
    • F2384-0348
    • N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
    • AKOS002013436
    • 954684-65-2
    • インチ: 1S/C20H22N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,21,24)
    • InChIKey: ZFFHENTWCBTQFZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC2C=C(C=CC=2N1CCCC)NC(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 322.168127949g/mol
  • どういたいしつりょう: 322.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2384-0348-5μmol
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2384-0348-25mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2384-0348-2μmol
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2384-0348-2mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2384-0348-5mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2384-0348-20μmol
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2384-0348-1mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2384-0348-4mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2384-0348-40mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2384-0348-50mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
954684-65-2 90%+
50mg
$160.0 2023-05-16

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 関連文献

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamideに関する追加情報

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 954684-65-2): An Overview

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 954684-65-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines and is characterized by its unique structural features, which include a benzamide moiety and a substituted tetrahydroquinoline ring. The compound's structure and properties make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.

The chemical structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is defined by its molecular formula C17H19NO3. The compound is synthesized through a series of well-defined chemical reactions, including the condensation of 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2(1H)-one with benzoyl chloride. This synthesis pathway has been optimized to achieve high yields and purity levels, making it suitable for both laboratory-scale and industrial-scale production.

Recent studies have highlighted the potential therapeutic applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One of the key areas of interest is its activity as a modulator of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of the Wnt/β-catenin pathway has been implicated in several diseases, including colorectal cancer and Alzheimer's disease. Research has shown that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can effectively inhibit the activation of this pathway by binding to specific proteins involved in the signaling cascade.

In addition to its role in modulating the Wnt/β-catenin pathway, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also been investigated for its neuroprotective properties. Studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors contributing to neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its neuroprotective effects involves the activation of antioxidant defense systems and the inhibition of pro-inflammatory cytokines.

The pharmacokinetic properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have also been extensively studied. Preclinical data indicate that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted via both renal and biliary routes. These properties make it an attractive candidate for further development as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in human subjects. Early-phase trials have shown promising results in terms of tolerability and preliminary efficacy. However, more extensive studies are needed to fully understand its therapeutic potential and to optimize dosing regimens for different indications.

In conclusion, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 954684-b>65-2)) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it an important molecule for ongoing research in medicinal chemistry and pharmaceutical development. As more data become available from clinical trials and preclinical studies, it is expected that this compound will continue to attract significant interest from both academic researchers and pharmaceutical companies.

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